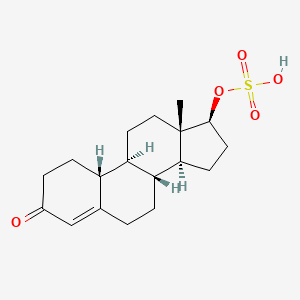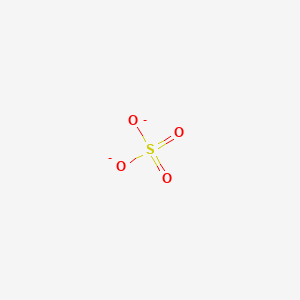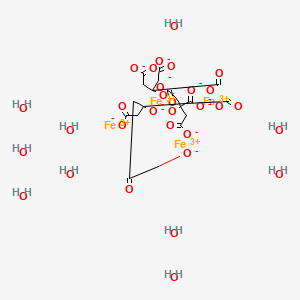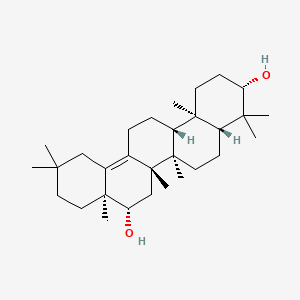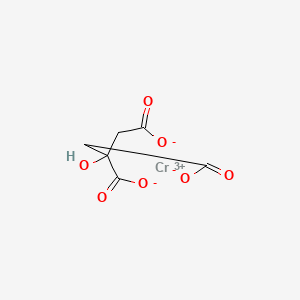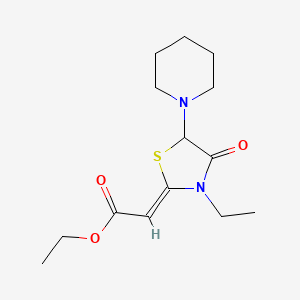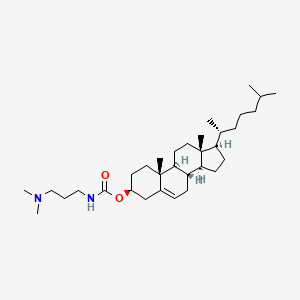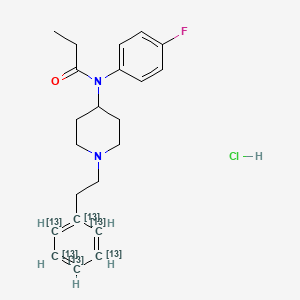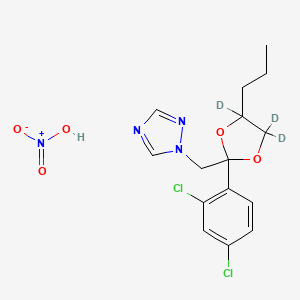
Propiconazole-d3 (nitrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiconazole-d3 (nitrate) is a deuterium-labeled derivative of propiconazole nitrate. Propiconazole is a broad-spectrum triazole fungicide that inhibits the conversion of lanosterol to ergosterol, leading to fungal cell membrane disruption . The deuterium labeling in Propiconazole-d3 (nitrate) is used primarily for research purposes, particularly in studies involving mass spectrometry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propiconazole involves the reaction of 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane-2-methylene hydrazine with methanamide in an alcohol solvent under the existence of a phase transfer catalyst at temperatures ranging from 50 to 150 degrees Celsius . The reaction conditions are moderate, and the process is designed to prevent the formation of isomers, resulting in high yields and reduced production costs .
Industrial Production Methods
Industrial production of propiconazole typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The deuterium labeling for Propiconazole-d3 (nitrate) is achieved through the incorporation of deuterium during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Propiconazole-d3 (nitrate) undergoes various chemical reactions, including:
Oxidation: Propiconazole can increase the production of reactive oxygen species.
Substitution: The triazole ring in propiconazole can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of propiconazole include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reactions .
Major Products
The major products formed from these reactions include oxidized derivatives and substituted triazole compounds.
Scientific Research Applications
Propiconazole-d3 (nitrate) is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of propiconazole.
Biology: Studied for its effects on fungal cell membranes and its role in inhibiting fungal growth.
Medicine: Investigated for its potential use in antifungal therapies and its impact on human health.
Mechanism of Action
Propiconazole-d3 (nitrate) exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the integrity of the fungal cell membrane, ultimately causing cell death . The molecular targets include the cytochrome P450 enzyme family, particularly in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal that inhibits ergosterol synthesis.
Itraconazole: Similar to propiconazole, it disrupts fungal cell membrane synthesis.
Ketoconazole: A broad-spectrum antifungal with a similar mechanism of action.
Uniqueness
Propiconazole-d3 (nitrate) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetics . This labeling allows for precise quantification and tracking of the compound in various biological systems .
Properties
Molecular Formula |
C15H18Cl2N4O5 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
nitric acid;1-[[4,4,5-trideuterio-2-(2,4-dichlorophenyl)-5-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4)/i7D2,12D; |
InChI Key |
OHCCKHXQYTUYED-XIQAKCKDSA-N |
Isomeric SMILES |
[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)([2H])CCC)[2H].[N+](=O)(O)[O-] |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


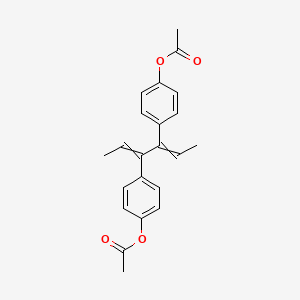
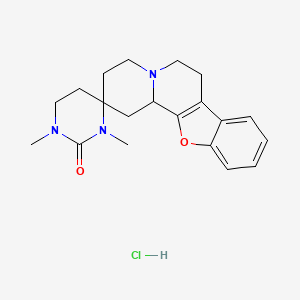
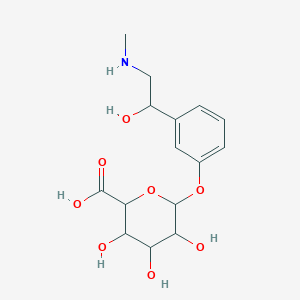
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)
